An In-depth Technical Guide to 5-(3-Chlorophenyl)furan-2-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(3-Chlorophenyl)furan-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chlorophenyl)furan-2-carboxylic acid, a halogenated aromatic carboxylic acid, represents a significant scaffold in the landscape of medicinal chemistry and materials science.[1] The unique arrangement of a furan ring, a carboxylic acid moiety, and a chlorophenyl group imparts a distinct combination of physicochemical properties, including aromaticity, acidity, and lipophilicity.[1] These characteristics make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence and position of the chloro substituent on the phenyl ring can significantly influence the molecule's reactivity and biological activity, making it a compound of considerable interest for further research and development.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 5-(3-Chlorophenyl)furan-2-carboxylic acid.
Physicochemical Properties
The key physicochemical properties of 5-(3-Chlorophenyl)furan-2-carboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₃ | PubChem[2] |
| Molecular Weight | 222.62 g/mol | PubChem[2] |
| CAS Number | 41019-44-7 | PubChem[2] |
| IUPAC Name | 5-(3-chlorophenyl)furan-2-carboxylic acid | PubChem[2] |
| Appearance | Solid, powder | Cymit Química S.L.[1] |
| XLogP3 | 3.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis and Reactivity
The synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid can be achieved through a multi-step process, with a common and effective route involving a Suzuki coupling reaction followed by ester hydrolysis. This approach offers a reliable method for constructing the aryl-furan bond.
Synthetic Workflow
Caption: Synthetic route to 5-(3-Chlorophenyl)furan-2-carboxylic acid.
Detailed Experimental Protocol (Adapted from a similar synthesis[3])
Step 1: Suzuki Coupling for Methyl 5-(3-chlorophenyl)furan-2-carboxylate
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To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in 1,4-dioxane, add (3-chlorophenyl)boronic acid (1.2 eq).
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Add a 2 M aqueous solution of sodium carbonate (2.0 eq).
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De-gas the mixture with a stream of nitrogen for 15 minutes.
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Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the reaction mixture.
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Heat the mixture to 90°C and stir overnight under a nitrogen atmosphere.
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After cooling to room temperature, filter the reaction mixture through a pad of Celite.
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Dilute the filtrate with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford methyl 5-(3-chlorophenyl)furan-2-carboxylate.
Causality behind Experimental Choices:
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Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for Suzuki couplings, facilitating the crucial carbon-carbon bond formation between the furan ring and the phenyl ring.
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Base: Sodium carbonate is used to activate the boronic acid for the transmetalation step in the catalytic cycle.
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Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it can dissolve both the organic and inorganic reagents.
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Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation and degradation of the palladium catalyst.
Step 2: Ester Hydrolysis to 5-(3-Chlorophenyl)furan-2-carboxylic acid
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Dissolve methyl 5-(3-chlorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
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Add sodium hydroxide (3.0 eq) to the solution.
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Reflux the reaction mixture for 3 hours.
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After cooling, partially concentrate the mixture in vacuo to remove methanol.
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Acidify the aqueous solution to a pH of 3-4 with 1 M hydrochloric acid.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-(3-chlorophenyl)furan-2-carboxylic acid.
Causality behind Experimental Choices:
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Base Hydrolysis: Sodium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.
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Solvent Mixture: The methanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.
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Acidification: Acidification of the carboxylate salt is necessary to protonate it and obtain the final carboxylic acid product, which is then extracted into the organic phase.
Analytical Characterization
The structural confirmation of 5-(3-Chlorophenyl)furan-2-carboxylic acid is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and phenyl rings. The furan protons would appear as doublets, and the aromatic protons on the chlorophenyl ring would exhibit a more complex splitting pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position. The chemical shifts of the aromatic and furan carbons would also be indicative of the structure.
Infrared (IR) Spectroscopy
The IR spectrum of 5-(3-Chlorophenyl)furan-2-carboxylic acid will show characteristic absorption bands for its functional groups:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
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C-O stretching and O-H bending vibrations for the carboxylic acid.
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C-H and C=C stretching vibrations for the aromatic and furan rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern can also provide structural information.
Potential Applications in Drug Development
The 5-phenylfuran-2-carboxylic acid scaffold is a recurring motif in compounds with diverse biological activities, suggesting its potential as a privileged structure in drug discovery.[3]
Antimicrobial Activity
Furan-containing compounds have been extensively investigated for their antimicrobial properties.[4] The 5-aryl-furan-2-carboxylic acid moiety, in particular, has been identified as a promising pharmacophore for the development of novel antibacterial agents. For instance, compounds with this core structure have been explored as inhibitors of bacterial enzymes, such as those involved in iron acquisition in mycobacteria, a critical pathway for bacterial survival.[3] The substitution pattern on the phenyl ring plays a crucial role in modulating the potency and selectivity of these inhibitors.
Other Potential Therapeutic Areas
The versatility of the furan scaffold extends to other therapeutic areas.[4] Derivatives of 5-phenylfuran-2-carboxylic acid could be investigated for their potential as anti-inflammatory, antiviral, or anticancer agents. The carboxylic acid group can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
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Disposal: Dispose of the compound in accordance with local, state, and federal regulations.
Conclusion
5-(3-Chlorophenyl)furan-2-carboxylic acid is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure and reactive functional groups allow for its use as a key intermediate in the synthesis of a wide range of derivatives. The insights into its synthesis, characterization, and potential biological activities provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this and related compounds in the quest for novel therapeutic agents and advanced materials.
References
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PubChem. 5-(3-Chlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. [Link]
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Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1291. [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-739. [Link]
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Lindup, W. E., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-640. [Link]
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PubChem. 2,5-Furandicarboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents. Method for producing 5-chlorothiophene-2-carboxylic acid.
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Patil, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Dömling, A. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 9, 2813-2843. [Link]
- Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
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Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]
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University of Toledo. United States Patent. [Link]
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Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]
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